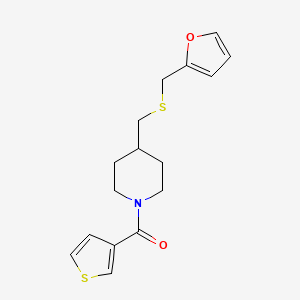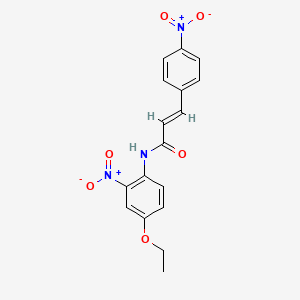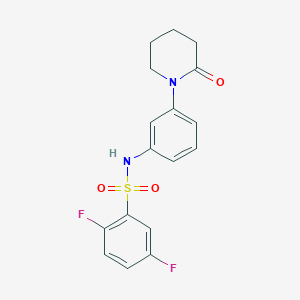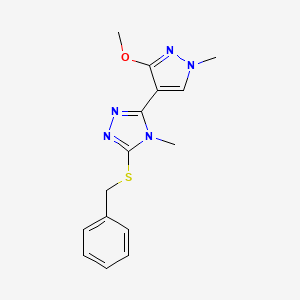
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O3 and its molecular weight is 304.321. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Research suggests that it exhibits cytotoxic effects against cancer cells, particularly in certain tumor types. Mechanistic studies are ongoing to understand its precise mode of action and its impact on cell proliferation, apoptosis, and metastasis .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound possesses anti-inflammatory properties. Researchers are investigating its effects on inflammatory pathways, cytokine production, and immune responses. Potential applications include managing chronic inflammatory conditions .
Cardiovascular Health
The compound’s structural features suggest possible cardiovascular benefits. Researchers are exploring its effects on blood pressure regulation, endothelial function, and lipid metabolism. It may contribute to preventing or managing cardiovascular diseases .
Neuroprotective Effects
Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are a significant health concern. Some studies propose that this compound exhibits neuroprotective properties by modulating oxidative stress, neuroinflammation, and neuronal survival. Further investigations are needed to validate its potential in treating neurodegenerative conditions .
Antimicrobial Applications
Sulfonamides, including this compound, have a history of use as antibacterial agents. Researchers are evaluating its efficacy against specific bacterial strains, including drug-resistant ones. Additionally, antifungal and antiparasitic activities are being explored .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity are global health challenges. This compound’s unique structure suggests potential applications in managing insulin resistance, glucose homeostasis, and lipid profiles. Preclinical studies are ongoing to validate these effects .
Drug Design and Optimization
Researchers are using computational methods (such as density functional theory, DFT) to optimize the compound’s structure for specific therapeutic targets. By understanding its electronic properties, reactivity, and binding interactions, they aim to design more potent derivatives for various diseases .
Chemical Biology and Medicinal Chemistry
The compound serves as a valuable tool in chemical biology and medicinal chemistry research. Its interactions with biological macromolecules (enzymes, receptors, etc.) provide insights into drug development. Scientists explore its binding affinity, selectivity, and pharmacokinetics .
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including hydrolysis, hydroxylation, and further oxidation steps .
Biochemical Pathways
It is known that similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation .
Pharmacokinetics
It is known that similar compounds, such as pyrrolidine derivatives, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-19-8-4-7-13(16(19)21)15(20)18-10-14(22-2)11-5-3-6-12(17)9-11/h3-9,14H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVABVSTLHAEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

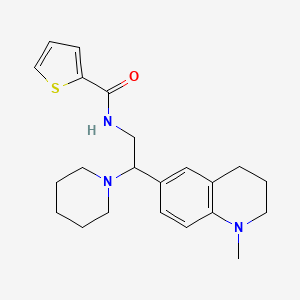
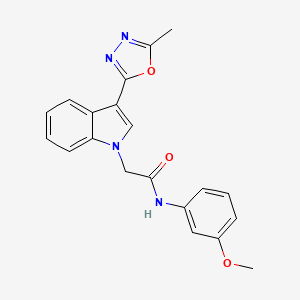
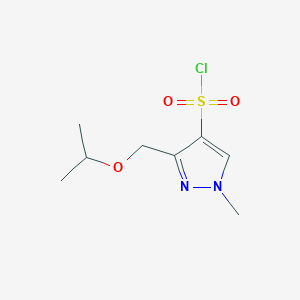
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
